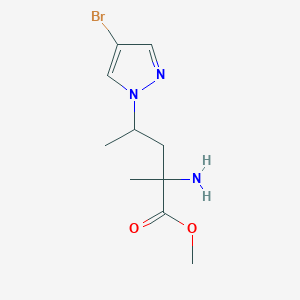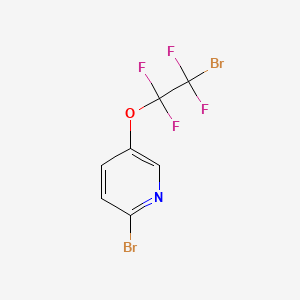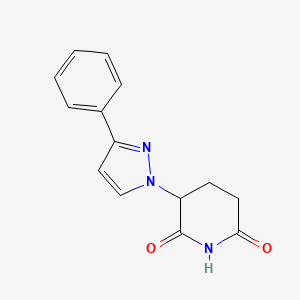![molecular formula C8H7NO2S B13546220 2-[5-(Cyanomethyl)thiophen-3-yl]aceticacid](/img/structure/B13546220.png)
2-[5-(Cyanomethyl)thiophen-3-yl]aceticacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[5-(Cyanomethyl)thiophen-3-yl]aceticacid is an organic compound with the molecular formula C8H7NO2S It features a thiophene ring substituted with a cyanomethyl group and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 2-[5-(Cyanomethyl)thiophen-3-yl]aceticacid typically begins with commercially available thiophene derivatives.
Reaction Steps:
Reaction Conditions: Typical conditions include the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with temperatures ranging from room temperature to 100°C, depending on the specific reagents and catalysts used.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reagent flow rates. Catalysts and solvents are chosen to optimize the reaction kinetics and minimize by-products.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the cyanomethyl group can yield primary amines.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like bromine (Br2) or chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
科学的研究の応用
Chemistry
In organic synthesis, 2-[5-(Cyanomethyl)thiophen-3-yl]aceticacid serves as a versatile building block for the construction of more complex molecules. Its functional groups allow for a wide range of chemical transformations, making it valuable in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology and Medicine
The compound’s derivatives may exhibit biological activity, making it a candidate for drug development. Research into its pharmacological properties could lead to the discovery of new therapeutic agents, particularly in the treatment of diseases where thiophene derivatives have shown efficacy.
Industry
In materials science, this compound can be used in the development of conductive polymers and organic electronic materials. Its ability to undergo polymerization and form stable conjugated systems makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism by which 2-[5-(Cyanomethyl)thiophen-3-yl]aceticacid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyanomethyl and acetic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Thiophene-2-acetic acid: Lacks the cyanomethyl group, making it less versatile in terms of functionalization.
2-(Cyanomethyl)thiophene: Does not have the acetic acid moiety, limiting its applications in certain synthetic routes.
3-Thiopheneacetic acid: Similar structure but with different substitution patterns, affecting its reactivity and applications.
Uniqueness
2-[5-(Cyanomethyl)thiophen-3-yl]aceticacid is unique due to the presence of both the cyanomethyl and acetic acid groups, which provide a combination of reactivity and functionality not found in the similar compounds listed above. This dual functionality allows for a broader range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C8H7NO2S |
|---|---|
分子量 |
181.21 g/mol |
IUPAC名 |
2-[5-(cyanomethyl)thiophen-3-yl]acetic acid |
InChI |
InChI=1S/C8H7NO2S/c9-2-1-7-3-6(5-12-7)4-8(10)11/h3,5H,1,4H2,(H,10,11) |
InChIキー |
VAPMEBXZNCIJTR-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC=C1CC(=O)O)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-Hydroxyethyl)(methyl)amino]benzoicacid](/img/structure/B13546147.png)

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 5,6-dihydro-1,4-dioxine-2-carboxylate](/img/structure/B13546151.png)
![2-[(3-Cyano-5,6,7,8-tetrahydroquinolin-2-YL)sulfanyl]-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-YL]acetamide](/img/structure/B13546153.png)
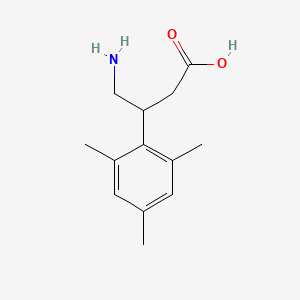
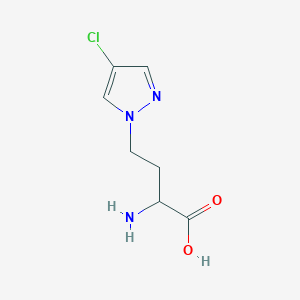

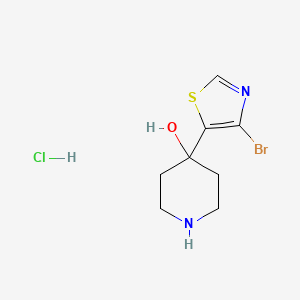
![1-propyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-1,2,3-triazole](/img/structure/B13546186.png)
methyl}prop-2-enamide](/img/structure/B13546190.png)
